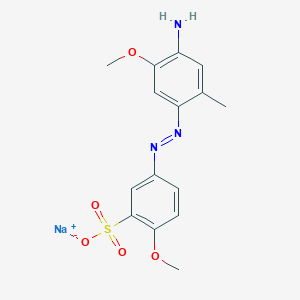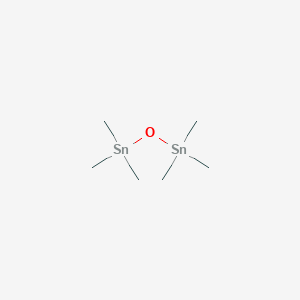
Hexamethyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyldistannoxane (HMDTO) is an organotin compound that has been widely used in scientific research due to its unique properties and applications. It is a colorless, odorless, and viscous liquid that is soluble in organic solvents, such as chloroform, benzene, and toluene. HMDTO has been used in various fields of research, including organic chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of Hexamethyldistannoxane is not fully understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and nucleic acids. Hexamethyldistannoxane has been shown to interact with enzymes involved in DNA replication and repair, leading to inhibition of their activity. Hexamethyldistannoxane has also been shown to bind to proteins involved in signal transduction pathways, leading to modulation of their activity.
Efectos Bioquímicos Y Fisiológicos
Hexamethyldistannoxane has been shown to have both biochemical and physiological effects in various biological systems. In vitro studies have shown that Hexamethyldistannoxane can induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Hexamethyldistannoxane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Hexamethyldistannoxane in scientific research has several advantages, including its cost-effectiveness, availability, and ease of synthesis. Hexamethyldistannoxane is also a stable compound that can be stored for long periods without degradation. However, Hexamethyldistannoxane has some limitations in lab experiments, including its potential toxicity and reactivity with biological molecules. Therefore, caution should be exercised when handling Hexamethyldistannoxane, and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for research involving Hexamethyldistannoxane. One area of interest is the development of Hexamethyldistannoxane-based MOFs for various applications, such as gas storage, catalysis, and drug delivery. Another area of interest is the investigation of the anticancer and neuroprotective properties of Hexamethyldistannoxane, with the aim of developing new therapies for cancer and neurodegenerative diseases. Additionally, the mechanism of action of Hexamethyldistannoxane needs to be further elucidated to fully understand its biological effects.
Métodos De Síntesis
The synthesis of Hexamethyldistannoxane involves the reaction of hexamethylditin with an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction yields Hexamethyldistannoxane and a byproduct, which is usually tin oxide. The synthesis can be carried out under mild conditions and is relatively simple, making Hexamethyldistannoxane a cost-effective and widely available compound for research purposes.
Aplicaciones Científicas De Investigación
Hexamethyldistannoxane has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the preparation of tin oxide nanoparticles. Hexamethyldistannoxane has also been used as a source of tin in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propiedades
Número CAS |
1692-18-8 |
|---|---|
Nombre del producto |
Hexamethyldistannoxane |
Fórmula molecular |
C6H18OSn2 |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
trimethyl(trimethylstannyloxy)stannane |
InChI |
InChI=1S/6CH3.O.2Sn/h6*1H3;;; |
Clave InChI |
YPUBDZDOJVNIDZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
SMILES canónico |
C[Sn](C)(C)O[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

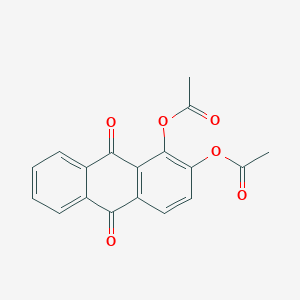
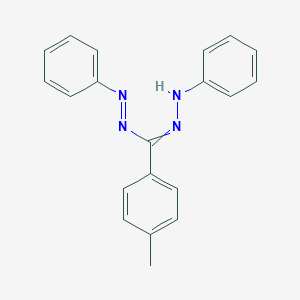
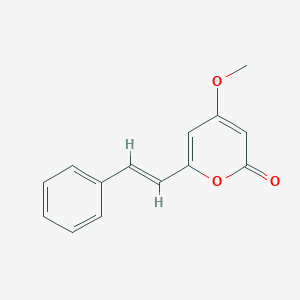





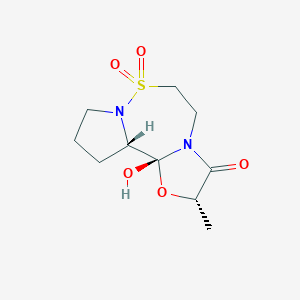

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
